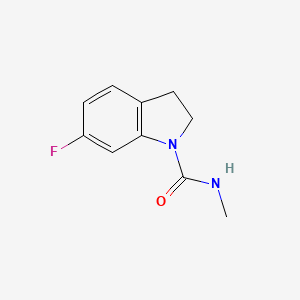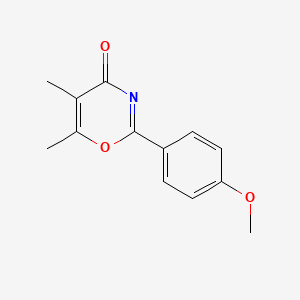![molecular formula C19H22N2OS B14381349 10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL CAS No. 89907-42-6](/img/structure/B14381349.png)
10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound features a phenothiazine core with a piperidine substituent, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of phenothiazine with a piperidine derivative. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenothiazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an aprotic solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Alkylated or acylated phenothiazine derivatives.
Applications De Recherche Scientifique
10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process. It also interacts with neurotransmitter receptors in the brain, modulating their activity. These interactions lead to its observed pharmacological effects, such as antipsychotic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Used as an antihistamine and antiemetic.
Thioridazine: Known for its antipsychotic effects.
Uniqueness
10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other phenothiazine derivatives, this compound has a piperidine substituent that enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
89907-42-6 |
|---|---|
Formule moléculaire |
C19H22N2OS |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
10-[(1-methylpiperidin-3-yl)methyl]phenothiazin-1-ol |
InChI |
InChI=1S/C19H22N2OS/c1-20-11-5-6-14(12-20)13-21-15-7-2-3-9-17(15)23-18-10-4-8-16(22)19(18)21/h2-4,7-10,14,22H,5-6,11-13H2,1H3 |
Clé InChI |
NKTFCQQTFZFARJ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC(=C42)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[2-(dipropylamino)-2-oxoethyl]sulfanyl-3-methylphenyl]sulfanyl-N,N-dipropylacetamide](/img/structure/B14381268.png)

![[(1-Methoxyoctyl)sulfanyl]benzene](/img/structure/B14381279.png)
![3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propane-1,2-diyl diacetate](/img/structure/B14381288.png)
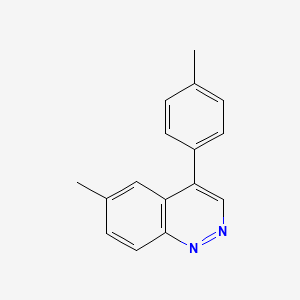
![9-Chloro-2-methyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14381299.png)

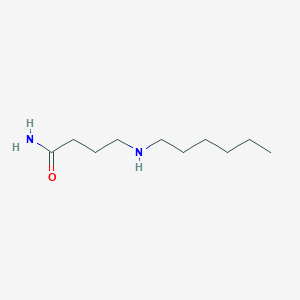
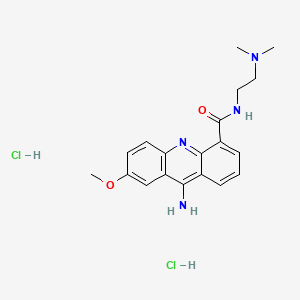
![2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B14381336.png)
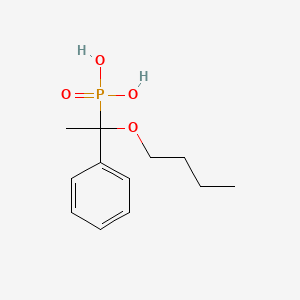
![4,4'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14381358.png)
